2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDOFHHIGQQEJG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide typically involves the condensation of N,N-dimethylbenzenesulfonamide with hydroxylamine or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfonamide moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key structural variations in benzenesulfonamide derivatives include substituents on the benzene ring, sulfonamide nitrogen, and auxiliary functional groups.
Key Observations :
- Electron-Withdrawing Groups : Chloro and thioether substituents (e.g., compound 11) may enhance thermal stability (melting point 177–180°C) and alter electronic properties for enzyme binding .
- Extended Conjugation : KA25’s triazolo-thiadiazole and fluorostyryl groups likely improve π-π stacking interactions, relevant for DNA intercalation or receptor binding .
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : Compound (I) () forms S(6) and R₂²(8) hydrogen-bonded rings, stabilizing its crystal lattice. Similar interactions may govern the target compound’s solid-state behavior .
- π-π Stacking : Benzimidazole-containing derivatives () show π-π interactions at 3.79 Å, a feature critical for crystallinity and stability .
Biological Activity
2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O3S
- Molecular Weight : 246.30 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, and a hydroxyimino functional group that may enhance its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and bacterial growth .
- Modulation of Immune Response : Some studies suggest that compounds with similar structures may modulate immune responses, potentially enhancing or inhibiting inflammatory pathways .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional sulfonamides. The mechanism involves interference with folate metabolism, leading to bacterial cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Anticancer Activity
Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the p53 pathway.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .
Research Findings
Recent investigations have focused on the synthesis and characterization of this compound, along with its biological evaluations:
- Synthesis : The compound can be synthesized through the reaction of N,N-dimethylbenzenesulfonamide with hydroxylamine under acidic conditions.
- Biological Evaluation : In vitro studies have shown that the compound exhibits dose-dependent antibacterial and anticancer activities.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of a benzenesulfonyl chloride precursor with a hydroxylamine derivative. A common approach includes:
- Step 1: Reacting N,N-dimethylbenzenesulfonamide with a hydroxyimino-methylating agent (e.g., hydroxylamine-O-sulfonic acid) in a polar aprotic solvent like dimethylformamide (DMF) .
- Step 2: Optimizing reaction temperature (60–80°C) and pH (neutral to weakly basic) to prevent decomposition of the hydroxyimino group.
- Key Variables: Excess reagent ratios (1.2–1.5 equiv) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidation side reactions .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX, a cancer biomarker). Dock the parent compound and its derivatives to identify favorable substituents .
- QSAR Modeling: Train models on datasets of sulfonamide bioactivity to correlate structural descriptors (e.g., Hammett σ values, logP) with inhibitory potency. Validate with leave-one-out cross-validation (R² > 0.7) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the hydroxyimino (C=N-OH) peak at δ 8.2–8.5 ppm and sulfonamide protons at δ 2.8–3.1 ppm .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with < 3 ppm error.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to confirm stereoelectronic properties .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme assays) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Variants: Compare analogues with minor substituent changes (e.g., fluoro vs. methoxy groups) to isolate steric/electronic effects .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition: Test against carbonic anhydrase isoforms (CA-II, CA-IX) using a stopped-flow CO₂ hydration assay .
- Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: What strategies improve metabolic stability in preclinical development?
Methodological Answer:
- Liver Microsome Assays: Incubate with rat/human microsomes (37°C, NADPH cofactor) to identify metabolic hotspots (e.g., hydroxylation at the benzenesulfonamide ring) .
- Prodrug Design: Mask the hydroxyimino group with acetyl or PEGylated moieties to reduce first-pass metabolism .
Basic: How can reaction conditions be optimized for scale-up without compromising purity?
Methodological Answer:
- Solvent Selection: Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to simplify downstream processing .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation under biphasic conditions .
Advanced: What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?
Methodological Answer:
- Pre-Steady-State Kinetics: Use stopped-flow fluorimetry to measure binding rates (kₒₙ/kₒff) and infer mechanism (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy contributions to binding, clarifying hydrophobic or electrostatic interactions .
Basic: How do structural modifications influence solubility and bioavailability?
Methodological Answer:
- logP Optimization: Introduce hydrophilic groups (e.g., -SO₃H) to reduce logP from ~2.5 (parent) to <1.5, enhancing aqueous solubility .
- Salt Formation: Prepare sodium or lysine salts to improve dissolution rates in physiological media .
Advanced: What green chemistry approaches minimize waste in its synthesis?
Methodological Answer:
- Catalytic Methods: Employ immobilized lipases or metal-organic frameworks (MOFs) to reduce reagent waste in hydroxyimino group formation .
- Solvent-Free Reactions: Use ball milling for solid-state synthesis, achieving >85% yield with E-factors <5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
